molecular formula C7H12O2 B3277485 2,5-Dimethyldihydro-2H-pyran-4(3H)-one CAS No. 66109-81-7

2,5-Dimethyldihydro-2H-pyran-4(3H)-one

Cat. No.: B3277485
CAS No.: 66109-81-7
M. Wt: 128.17 g/mol
InChI Key: YKOPQTIXXGNDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyldihydro-2H-pyran-4(3H)-one is an organic compound with a molecular formula of C7H10O2 It is a derivative of dihydropyran, characterized by the presence of two methyl groups at the 2 and 5 positions and a ketone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyldihydro-2H-pyran-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dihydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of such reactors allows for better control over temperature and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and the hydrogen atoms on the dihydropyran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine, while other substitutions may involve organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,5-Dimethyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyldihydro-2H-pyran-4(3H)-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dihydropyran ring can undergo ring-opening reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive sites.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-4H-pyran: Lacks the methyl groups and ketone group present in 2,5-Dimethyldihydro-2H-pyran-4(3H)-one.

    3,4-Dihydro-2H-pyran: Similar structure but without the methyl substitutions.

    Tetrahydropyran: Fully saturated analog without the double bond present in dihydropyrans.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups and the presence of a ketone group

Properties

IUPAC Name

2,5-dimethyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-9-6(2)3-7(5)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPQTIXXGNDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 2
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 3
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 4
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 5
2,5-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 6
2,5-Dimethyldihydro-2H-pyran-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.